Cas no 1333394-28-7 (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid)

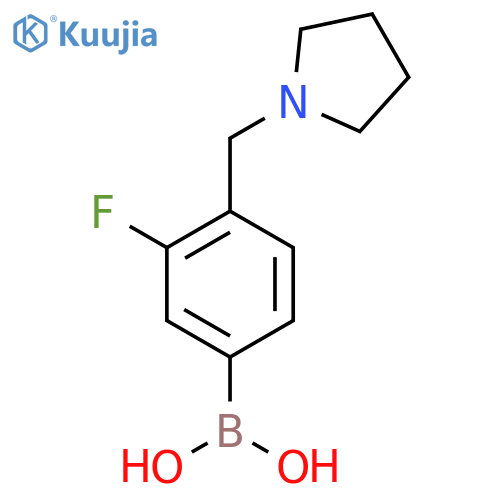

1333394-28-7 structure

商品名:3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid

CAS番号:1333394-28-7

MF:C11H15BFNO2

メガワット:223.051706552505

MDL:MFCD14687153

CID:4588786

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid

- (3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

- [3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

- AM86526

- I12351

- 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid

-

- MDL: MFCD14687153

- インチ: 1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2

- InChIKey: OIPNJXOFGDSWGK-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(B(O)O)C=CC=1CN1CCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 224

- トポロジー分子極性表面積: 43.7

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB484246-5 g |

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid |

1333394-28-7 | 5g |

€1,218.50 | 2023-04-20 | ||

| TRC | F125565-100mg |

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid |

1333394-28-7 | 100mg |

$ 745.00 | 2022-06-05 | ||

| abcr | AB484246-250 mg |

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid |

1333394-28-7 | 250MG |

€207.80 | 2023-04-20 | ||

| abcr | AB484246-250mg |

(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid; . |

1333394-28-7 | 250mg |

€375.70 | 2025-03-19 | ||

| eNovation Chemicals LLC | D625700-1g |

3-fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid |

1333394-28-7 | 97% | 1g |

$390 | 2025-02-22 | |

| 1PlusChem | 1P009YYW-1g |

3-fluoro-4-(pyrrolidin-1-ylMethyl)phenylboronic acid |

1333394-28-7 | 95% | 1g |

$548.00 | 2025-02-25 | |

| A2B Chem LLC | AE64424-1g |

(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid |

1333394-28-7 | 95% | 1g |

$270.00 | 2024-04-20 | |

| Key Organics Ltd | AS-49580-1g |

(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid |

1333394-28-7 | >95% | 1g |

£347.00 | 2025-02-24 | |

| Key Organics Ltd | AS-49580-0.25g |

(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid |

1333394-28-7 | >95% | 0.25g |

£168.00 | 2025-02-24 | |

| 1PlusChem | 1P009YYW-100mg |

3-fluoro-4-(pyrrolidin-1-ylMethyl)phenylboronic acid |

1333394-28-7 | 95% | 100mg |

$171.00 | 2025-02-25 |

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1333394-28-7 (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1333394-28-7)3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid

清らかである:99%

はかる:1g

価格 ($):204.0